molecular formula C15H19N5O6 B11547596 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(propan-2-yl)butanamide

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(propan-2-yl)butanamide

Cat. No.: B11547596
M. Wt: 365.34 g/mol
InChI Key: HOUPMVMXSPBJLG-LICLKQGHSA-N
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Description

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PROPAN-2-YL)BUTANAMIDE is a complex organic compound characterized by the presence of a dinitrophenyl group, an acetamido group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PROPAN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the dinitrophenyl acetamide intermediate. This intermediate is then reacted with an appropriate butanamide derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PROPAN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dinitrophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PROPAN-2-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PROPAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PROPAN-2-YL)BUTANAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5O6

Molecular Weight

365.34 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H19N5O6/c1-9(2)16-14(21)6-10(3)17-18-15(22)7-11-4-5-12(19(23)24)8-13(11)20(25)26/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,18,22)/b17-10+

InChI Key

HOUPMVMXSPBJLG-LICLKQGHSA-N

Isomeric SMILES

CC(C)NC(=O)C/C(=N/NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC(C)NC(=O)CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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